molecular formula C8H5NO3 B1329738 2H-1,4-Benzoxazine-2,3(4H)-dione CAS No. 3597-63-5

2H-1,4-Benzoxazine-2,3(4H)-dione

Cat. No.: B1329738
CAS No.: 3597-63-5
M. Wt: 163.13 g/mol
InChI Key: MNDKNFRJYMSGTH-UHFFFAOYSA-N
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Description

2H-1,4-Benzoxazine-2,3(4H)-dione is a heterocyclic organic compound that belongs to the benzoxazine family. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound consists of a benzene ring fused with an oxazine ring, which contains both nitrogen and oxygen atoms.

Preparation Methods

The synthesis of 2H-1,4-Benzoxazine-2,3(4H)-dione typically involves the condensation of anthranilic acid with glyoxylic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired benzoxazine dione. Industrial production methods may involve optimization of reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

2H-1,4-Benzoxazine-2,3(4H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted benzoxazines. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens.

Scientific Research Applications

2H-1,4-Benzoxazine-2,3(4H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-1,4-Benzoxazine-2,3(4H)-dione involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis. In cancer cells, the compound may induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

2H-1,4-Benzoxazine-2,3(4H)-dione can be compared with other benzoxazine derivatives, such as:

Properties

IUPAC Name

4H-1,4-benzoxazine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c10-7-8(11)12-6-4-2-1-3-5(6)9-7/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDKNFRJYMSGTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10189517
Record name 2H-1,4-Benzoxazine-2,3(4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10189517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3597-63-5
Record name 1,4-Benzoxazine-2,3-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3597-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1,4-Benzoxazine-2,3(4H)-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003597635
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1,4-Benzoxazine-2,3(4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10189517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-1,4-benzoxazine-2,3(4H)-dione
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

103 parts of isatin are introduced slowly into a solution of 190 parts of potassium peroxydisulfate in 1,300 parts of 90% strength sulfuric acid at from 0° C. to 10° C. The mixture is then stirred for 10-20 minutes, after which it is poured onto ice. The product is filtered off and dried, giving 110 parts of 2,3-dioxo-1,4-benzoxazine, of melting point 285° C. (with decomposition).
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Synthesis routes and methods II

Procedure details

Ortho-aminophenol (21.8 g) in 200 ml of ortho-dichlorobenzene was added as a slurry to 18.3 ml oxalyl dichloride (1.05 mol eq) in 150 ml ortho-dichlorobenzene at about 100° C. with stirring. After the addition (about 30 min.), the reaction mixture was heated to about 70° C. and then kept at this temperature for approximately 1.5 hours. The reaction mixture was then cooled, filtered and the solid product, 4H-1,4-benzoxazin-2,3-dione was washed with ether to give 27 g., m.p. 265°-268° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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